molecular formula C4H6Br2N2 B1381516 1-(bromomethyl)-1H-pyrazole hydrobromide CAS No. 1803611-92-8

1-(bromomethyl)-1H-pyrazole hydrobromide

Cat. No.: B1381516
CAS No.: 1803611-92-8
M. Wt: 241.91 g/mol
InChI Key: SHHQYFDMWWOMJZ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1H-pyrazole hydrobromide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromomethyl group attached to the pyrazole ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1H-pyrazole hydrobromide can be synthesized through several methods. One common approach involves the bromination of 1-methyl-1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction typically proceeds at room temperature or slightly elevated temperatures to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of hydrobromic acid as a brominating agent in combination with a suitable catalyst can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1H-pyrazole hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted pyrazoles.

    Oxidation: The compound can be oxidized to form pyrazole carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

  • Substituted pyrazoles
  • Pyrazole carboxylic acids
  • Reduced pyrazole derivatives

Scientific Research Applications

1-(Bromomethyl)-1H-pyrazole hydrobromide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

    Medicine: Pyrazole derivatives have shown potential as anti-inflammatory, analgesic, and antimicrobial agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-1H-pyrazole hydrobromide involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones.

Comparison with Similar Compounds

    1-(Chloromethyl)-1H-pyrazole: Similar in structure but with a chloromethyl group instead of a bromomethyl group.

    1-(Iodomethyl)-1H-pyrazole: Contains an iodomethyl group, which is more reactive due to the larger atomic radius of iodine.

    1-(Hydroxymethyl)-1H-pyrazole: Features a hydroxymethyl group, making it less reactive in nucleophilic substitution reactions.

Uniqueness: 1-(Bromomethyl)-1H-pyrazole hydrobromide is unique due to the balance of reactivity and stability provided by the bromomethyl group. It offers a versatile platform for further functionalization and is widely used in synthetic organic chemistry.

Properties

IUPAC Name

1-(bromomethyl)pyrazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2.BrH/c5-4-7-3-1-2-6-7;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHQYFDMWWOMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803611-92-8
Record name 1-(bromomethyl)-1H-pyrazole hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(bromomethyl)-1H-pyrazole hydrobromide
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1-(bromomethyl)-1H-pyrazole hydrobromide
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1-(bromomethyl)-1H-pyrazole hydrobromide
Reactant of Route 4
1-(bromomethyl)-1H-pyrazole hydrobromide
Reactant of Route 5
1-(bromomethyl)-1H-pyrazole hydrobromide
Reactant of Route 6
1-(bromomethyl)-1H-pyrazole hydrobromide

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